N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-11-8-17(21-18(24)12-6-7-14-15(9-12)26-10-25-14)23(22-11)19-20-13-4-2-3-5-16(13)27-19/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEEXEFXUZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to inhibit these enzymes, thereby reducing inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by binding to their active sites, inhibiting their activity. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain.
Pharmacokinetics
The compound’s ability to inhibit cox-1 and cox-2 suggests that it may have good bioavailability
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain. In addition, the compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line.
Biochemical Analysis
Biochemical Properties
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response. The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, molecular docking studies have demonstrated that this compound binds to the active sites of these enzymes, further elucidating its mechanism of action.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with other biomolecules, such as transcription factors and signaling proteins, thereby modulating gene expression and cell signaling pathways. These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its anti-inflammatory properties and continues to modulate gene expression and cellular metabolism even after prolonged exposure. The specific temporal effects may vary depending on the experimental conditions and the cell types used in the studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing any adverse effects. At higher doses, it may lead to toxicity and adverse effects, such as gastrointestinal disturbances and liver toxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. It interacts with key metabolic enzymes, such as cyclooxygenase enzymes, and modulates their activity. This interaction affects the overall metabolic flux and the levels of various metabolites within cells. Additionally, the compound may influence other metabolic pathways, such as those involved in the synthesis and degradation of bioactive lipids.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its therapeutic effects. Additionally, the compound’s distribution within cells may be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins. Additionally, it may be targeted to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localization patterns contribute to the compound’s overall biochemical and cellular effects.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a benzo[d][1,3]dioxole structure. Its molecular formula is . The unique structural components contribute to its diverse biological activities.
Target Enzymes
The primary biological target of this compound is the Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a significant role in the inflammatory process by converting arachidonic acid into prostaglandins.
Mode of Action
The compound inhibits the activity of COX enzymes, leading to a reduction in prostaglandin production. This inhibition results in decreased inflammation and pain, making it a potential candidate for anti-inflammatory therapies.
Anti-inflammatory Effects
Research indicates that N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibits significant anti-inflammatory properties through its action on COX enzymes. By inhibiting these enzymes, the compound effectively reduces inflammation markers in various experimental models.
Anticancer Properties
In addition to its anti-inflammatory effects, studies have shown that this compound may possess anticancer properties. It has demonstrated effectiveness against several cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, in vitro studies reported IC50 values suggesting potent cytotoxicity against HCT-116 and MCF-7 cancer cell lines .
Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds derived from benzothiazole and pyrazole scaffolds. These studies often highlight:
- Cytotoxicity : The compound's ability to inhibit cancer cell proliferation.
- Mechanistic Insights : Molecular docking studies revealing binding affinities to COX enzymes.
Synthesis and Structural Variants
The synthesis of this compound typically involves several steps:
- Condensation Reaction : Combining benzothiazole derivatives with pyrazole intermediates.
- Formation of Amide Bond : Utilizing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is its potential as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. This inhibition is crucial because these enzymes are key players in the arachidonic acid pathway that leads to inflammation.
Case Study:
A study involving derivatives of this compound showed significant reduction in inflammatory markers in animal models, suggesting its potential utility in treating conditions like arthritis and other inflammatory diseases.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. The benzo[d]thiazole and pyrazole moieties are known for their roles in modulating cell proliferation and apoptosis pathways.
Research Findings:
In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. Molecular docking studies could further elucidate how this compound interacts with specific cancer-related proteins, enhancing its therapeutic profile against various cancers.
Antimicrobial Activity
There is emerging evidence that this compound may also exhibit antimicrobial properties. Compounds with similar heterocyclic structures have been reported to possess broad-spectrum antimicrobial activity.
Experimental Data:
Laboratory tests have shown that derivatives of this compound can inhibit the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Mechanism Insights:
Research suggests that this compound may modulate signaling pathways involved in inflammation and cancer progression by interacting with specific receptors or enzymes. For instance:
| Target | Effect |
|---|---|
| COX Enzymes | Inhibition leading to reduced inflammation |
| Cancer Cell Receptors | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Benzothiazole vs. Benzodioxole Positioning :
- The target compound anchors the benzothiazole on the pyrazole ring, whereas analogs like Compound 9t () position benzodioxole on a cyclopropane-linked thiazole. This difference impacts electronic properties and binding kinetics .
- Benzodioxole-containing compounds (e.g., ’s Compound 83) exhibit improved metabolic stability compared to benzothiazole-only derivatives due to reduced oxidative degradation .
In contrast, trifluoromethoxy groups (Compound 83) increase electronegativity and membrane permeability . Thiophene-substituted analogs () show red-shifted UV absorption, suggesting utility in photodynamic therapy or fluorescent probes .
Synthetic Complexity :
- Cyclopropane-containing derivatives (e.g., Compound 9t) require multi-step cyclization, increasing synthesis difficulty compared to direct carboxamide couplings .
- Thiourea intermediates () are common in benzothiazole-pyrazole hybrids but introduce sulfur-based reactivity that may complicate purification .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, pyrazole-thiazole hybrids are synthesized via condensation of hydrazine derivatives with carbonyl compounds, followed by nucleophilic substitution or Suzuki coupling for aryl group introduction . Optimization strategies include:
- Catalyst selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of techniques is essential:
- ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole and benzodioxole rings. For instance, pyrazole C-5 protons resonate at δ 6.8–7.2 ppm .
- FT-IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases via fluorometric assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Core modifications : Introduce substituents (e.g., halogens, methoxy) on the benzodioxole ring to enhance lipophilicity and binding affinity .
- Heterocycle replacement : Replace benzothiazole with benzimidazole or triazole to evaluate impact on target selectivity .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interaction sites (e.g., hydrogen bonds with kinase active sites) .
What computational strategies predict binding modes and metabolic stability?
- Molecular docking : Employ Glide (Schrödinger Suite) to simulate binding with targets like EGFR or CDK2. Key residues (e.g., Lys45 in CDK2) may form hydrogen bonds with the carboxamide group .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 metabolism risks .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS) to validate docking results .
How can contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
- Dose-response curves : Compare EC₅₀ values across multiple cell lines to identify cell-type-specific effects .
- Batch variability checks : Ensure synthetic consistency via HPLC purity checks (>98%) and elemental analysis .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | Pyrazole ring formation | 65–75 | |
| 2 | Benzothiazole-2-carbonyl chloride, DMF, 60°C | Acylation | 80–85 | |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMSO | Suzuki coupling | 70 |
Table 2: Biological Activity Profile
| Assay Type | Target | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) | Reference |
|---|---|---|---|---|
| MTT | MCF-7 | 2.1 | 8.5 | |
| Kinase | CDK2 | 0.87 | >10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
